4-(Chloromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-ol
Description
4-(Chloromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-ol is a bicyclic heterocyclic compound featuring a pyrazolo[3,4-b]pyridine scaffold with a chloromethyl (-CH₂Cl) substituent at position 4, a methyl group at position 1, and a hydroxyl (-OH) group at position 4. This structure combines reactivity (via the chloromethyl group), hydrogen-bonding capacity (via the hydroxyl group), and moderate lipophilicity (due to the methyl group).
Properties
IUPAC Name |
4-(chloromethyl)-1-methyl-7H-pyrazolo[3,4-b]pyridin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3O/c1-12-8-6(4-10-12)5(3-9)2-7(13)11-8/h2,4H,3H2,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIKHSPGDIYSIMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=CC(=O)N2)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-ol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-chloro-2-methylpyridine with hydrazine hydrate to form the pyrazole ring, followed by chloromethylation at the 4-position. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reactions are typically carried out at elevated temperatures to facilitate cyclization and chloromethylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloromethyl Group
The chloromethyl group undergoes nucleophilic substitution (SN2) with diverse nucleophiles, enabling functionalization at position 4.
Mechanistic Insight : The reaction proceeds via a bimolecular displacement mechanism, with inversion of configuration at the carbon center. Steric hindrance from the fused pyrazolo-pyridine ring slightly reduces reaction rates compared to simpler chloromethyl aromatics .
Hydroxyl Group Functionalization
The hydroxyl group at position 6 participates in acid/base-mediated reactions, including etherification and esterification.
Key Observation : The hydroxyl group exhibits moderate acidity (pKa ~8.5), enabling deprotonation under basic conditions for alkylation .
Cyclization and Annulation Reactions
The fused pyrazolo-pyridine scaffold facilitates cyclization with electrophilic partners.
3.1. Pyridine Ring Annulation
Reaction with α,β-unsaturated aldehydes under carbene catalysis yields tricyclic derivatives.
| Substrate | Catalyst | Product | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|
| Cinnamaldehyde | NHC (20 mol%) | Pyrazolo[3,4-b]pyridin-6-one fused to cyclopentane | 85 | 94 |
Conditions : Solvent-free, 40°C, 12 h. The reaction proceeds via oxidative [3+3] annulation, with the hydroxyl group acting as a directing group .
3.2. Pyrazole Ring Functionalization
Condensation with 3-(cyanoacetyl)indole forms polycyclic systems.
| Partner | Catalyst | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 3-(Cyanoacetyl)indole | Fe3O4@MIL-101(Cr) | Indole-fused pyrazolo[3,4-b]pyridine | 91 |
Conditions : Solvent-free, 100°C, 2 h. The chloromethyl group remains intact, highlighting its stability under these conditions .
Catalytic Cross-Coupling Reactions
The chloromethyl group participates in palladium-catalyzed couplings.
| Reaction Type | Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Suzuki Coupling | Phenylboronic acid | Pd(PPh3)4, K2CO3, DMF | 4-(Phenylmethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-ol | 68 |
Limitation : Low reactivity compared to aryl halides necessitates elevated temperatures (120°C) and prolonged reaction times (24 h) .
Hydrolysis and Oxidation
The chloromethyl group is resistant to hydrolysis under neutral conditions but reacts selectively under basic or acidic regimes.
| Conditions | Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| NaOH (10%), 80°C | – | 4-(Hydroxymethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-ol | 55 | |
| KMnO4, H2SO4 | – | 4-(Carboxymethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-ol | 63 |
Note : Over-oxidation of the pyridine ring is avoided by using mild oxidizing agents .
Scientific Research Applications
4-(Chloromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anticancer activity.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, or immune response.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Pyrazolo-Pyridine/Pyrimidine Derivatives
Key Observations:
Core Heterocycle Differences :
- Pyrazolo[3,4-b]pyridine (target compound) has one nitrogen in the pyridine ring, whereas pyrazolo[3,4-d]pyrimidine (e.g., ) contains two nitrogens in the pyrimidine ring. The latter exhibits stronger electron-deficient character, enhancing electrophilicity and reactivity in cross-coupling reactions .
Substituent Effects: Chloromethyl (-CH₂Cl): Present in the target compound and , this group is a versatile handle for further functionalization (e.g., nucleophilic substitution). However, in , the ketone at position 6 reduces solubility compared to the hydroxyl group in the target compound .
Hydroxyl vs. Ketone at Position 6 :
Biological Activity
4-(Chloromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-ol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the class of pyrazolo[3,4-b]pyridines, which are known for their potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C8H8ClN3O
- Molecular Weight : 201.62 g/mol
- SMILES Notation : Cc1cn(c2c[nH]c(c(c2)C(Cl)C)N=C1)O
Anticancer Activity
Recent studies have demonstrated the compound's potential as an anticancer agent. For instance, it has shown significant antiproliferative effects against various cancer cell lines, including HeLa (cervical cancer), HCT116 (colon cancer), and A375 (melanoma) cells. The mechanism of action appears to involve the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Compounds derived from the pyrazolo[3,4-b]pyridine scaffold have exhibited IC50 values in the low micromolar range against CDK2 and CDK9, indicating potent activity .
Anti-inflammatory Properties
The anti-inflammatory effects of this compound have been explored through various in vitro assays. The compound has been reported to inhibit the activity of cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory response. In one study, derivatives of this compound demonstrated IC50 values against COX-2 enzyme ranging from 19.45 μM to 42.1 μM . These findings suggest that structural modifications can enhance its anti-inflammatory potency.
Antimicrobial Activity
The antimicrobial properties of pyrazolo[3,4-b]pyridines have also been investigated. Preliminary results indicate that this compound exhibits activity against a range of bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis .
Structure-Activity Relationship (SAR)
The biological activity of this compound is significantly influenced by its structural features. Modifications at various positions on the pyrazole ring can lead to enhanced activity profiles:
| Position | Substituent | Effect on Activity |
|---|---|---|
| C3 | Methyl | Increases anticancer activity |
| C5 | Chloromethyl | Enhances anti-inflammatory effects |
| N1 | Alkyl group | Improves selectivity towards CDK inhibitors |
Case Studies
Several case studies highlight the efficacy of this compound in different therapeutic contexts:
- Anticancer Efficacy : A study reported that a derivative of this compound inhibited proliferation in HeLa cells by inducing apoptosis through mitochondrial pathways.
- Anti-inflammatory Mechanism : Research demonstrated that compounds with similar structures significantly reduced edema in carrageenan-induced paw edema models in rats.
- Antimicrobial Effects : A series of tests revealed that derivatives showed promising results against Gram-positive bacteria, suggesting potential use as antibiotic agents.
Q & A
Basic: What spectroscopic techniques are recommended for structural confirmation, and how should data interpretation be approached?
Answer:
The compound’s structure can be confirmed using 1H-NMR, 13C-NMR, IR spectroscopy, and X-ray Powder Diffraction (XRPD) . Key spectral markers include:
- 1H-NMR : Singlets for methyl groups (e.g., 4.08 ppm for -CH3) and chloromethyl groups (4.92 ppm for -CH2Cl) .
- XRPD : Peaks at specific 2θ angles (e.g., 12.5°, 18.7°) correlate with crystallinity and lattice parameters .
For interpretation, compare experimental data with computed spectra from DFT methods (e.g., B3LYP/6-311++G(d,p)) , which predict vibrational wavenumbers and chemical shifts with high accuracy .
Basic: What safety protocols should be integrated into synthesis procedures?
Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates (e.g., chlorinated byproducts) .
- Waste Management : Segregate halogenated waste and dispose via certified hazardous waste services to prevent environmental contamination .
Advanced: How can computational methods like DFT predict reactivity and stability?
Answer:
Density Functional Theory (DFT) calculations (e.g., CAM-B3LYP with PCM solvation models) can:
- Predict local reactivity descriptors (Fukui indices) to identify nucleophilic attack sites (e.g., C7 in pyridin-6-ol derivatives) .
- Simulate solvent effects on stability: Polar solvents (e.g., methanol) stabilize charge-separated intermediates, while nonpolar solvents favor neutral forms .
- Validate experimental UV-Vis spectra by modeling electronic transitions (e.g., π→π* in pyrazolo-pyridine cores) .
Advanced: How can multi-step synthesis yields be optimized?
Answer:
Key strategies include:
- Temperature Control : Heating to 50°C improves solubility of intermediates (e.g., hydrochloride salts) without decomposition .
- Catalyst Screening : Acidic conditions (e.g., HCl) enhance cyclization efficiency in pyrazolo-pyridine formation .
- Reaction Monitoring : Use TLC or HPLC to track intermediates and terminate reactions at optimal conversion (e.g., 52.7% yield achieved via stepwise heating) .
Basic: Which purification methods are effective for isolation?
Answer:
- Column Chromatography : Use ethyl acetate/hexane (1:4) to separate polar impurities .
- Recrystallization : Methanol or 2-propanol yields high-purity crystals (≥95%) by removing chlorinated byproducts .
- Acid-Base Extraction : Hydrochloride salt formation (1 M HCl) aids in precipitating the compound from aqueous layers .
Advanced: How do substituents influence electronic properties and bioactivity?
Answer:
- Electron-Withdrawing Groups (e.g., -Cl) : Increase electrophilicity at the pyridine ring, enhancing binding to biological targets (e.g., kinase inhibitors) .
- Methyl/Chloromethyl Substitutions : Alter π-stacking interactions in crystal lattices, as shown by XRPD peak shifts in derivatives .
- Bioactivity Correlation : Modifications at the 1-methyl position improve metabolic stability (e.g., reduced CYP450 oxidation) in drug-like molecules .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
